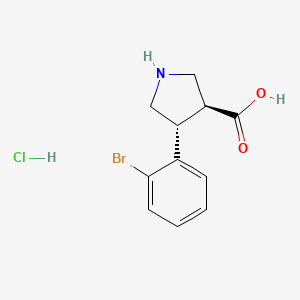![molecular formula C21H14N6O4 B2491689 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251641-94-7](/img/structure/B2491689.png)
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research into heterocyclic compounds such as triazolo[4,3-b]pyridazines and related chemical frameworks involves exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry, given their diverse biological activities.
Synthesis Analysis
The synthesis of these compounds often involves multistep reactions starting from specific hydrazides or hydrazines and involves cyclization reactions to form the desired heterocyclic framework. For example, compounds with the [1,2,4]triazolo and oxadiazole moieties were synthesized through reactions involving Schiff’s bases formation, followed by reactions with carboxylic acids or cyanoacetate derivatives (Bassyouni et al., 2012).
Molecular Structure Analysis
Crystallographic and spectroscopic techniques, including X-ray diffraction and NMR spectroscopy, are commonly used to determine the molecular structures of these compounds, revealing intricate details about their conformation and electronic structure (Sallam et al., 2021).
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
The structure and chemical properties of related compounds have been extensively studied. Fun et al. (2011) conducted a detailed analysis of the structural properties and chemical bonding of related compounds, providing insights into their molecular configurations and interactions (Fun et al., 2011).
Synthesis and Characterization
El‐Sayed et al. (2008) reported on the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. This research contributes to understanding the methods of synthesizing similar compounds and their potential applications (El‐Sayed et al., 2008).
Antiproliferative Activity
The antiproliferative activity of 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives has been explored. Ilić et al. (2011) found that some derivatives showed inhibitory effects on the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research (Ilić et al., 2011).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized and evaluated various derivatives for their antioxidant and antimicrobial activities. This study highlights the potential of these compounds in developing new antimicrobial and antioxidant agents (Bassyouni et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to a decrease in cancer cell proliferation and an increase in cancer cell death.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O4/c28-21-26(24-18-9-7-15(23-27(18)21)13-4-2-1-3-5-13)11-19-22-20(25-31-19)14-6-8-16-17(10-14)30-12-29-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIPSORSOWCXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)N5C(=N4)C=CC(=N5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
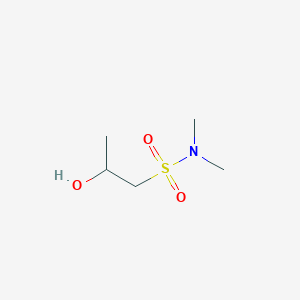
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)


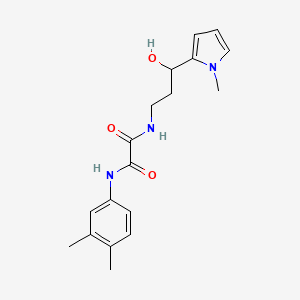
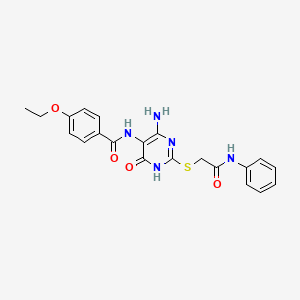

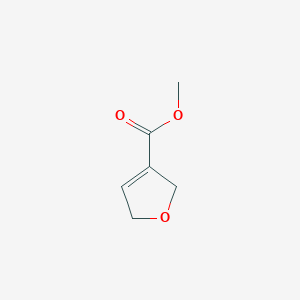
![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)
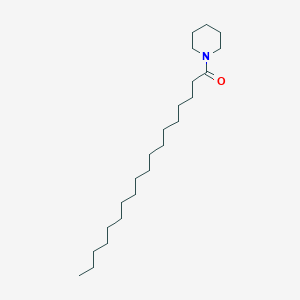
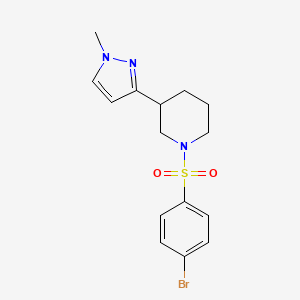
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
